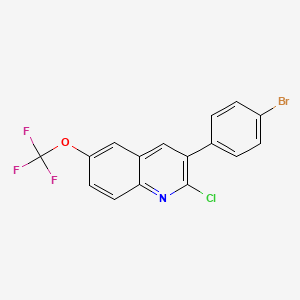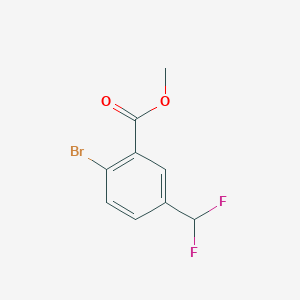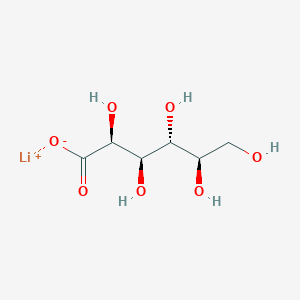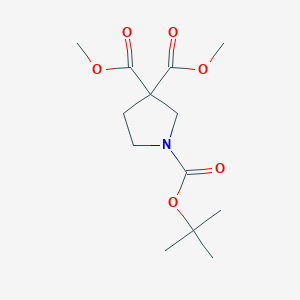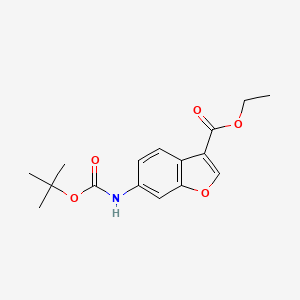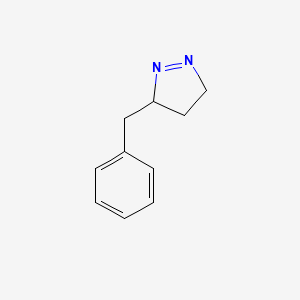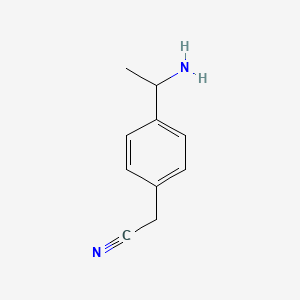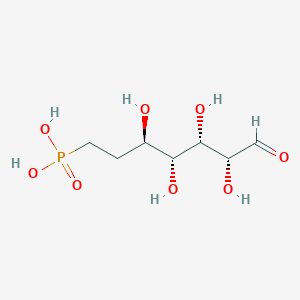![molecular formula C21H18O2 B12864401 4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with a carbaldehyde functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group on the biphenyl structure by converting it into a benzyloxy group. This can be achieved by reacting the hydroxyl compound with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and carbaldehyde groups play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-4’-carboxy[1,1’-biphenyl]
- 4-(Benzyloxy)-4’-nitro[1,1’-biphenyl]
Comparison: 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C21H18O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O2/c1-16-7-9-18(10-8-16)19-11-12-21(20(13-19)14-22)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Clé InChI |
QCENJIUKQNVCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


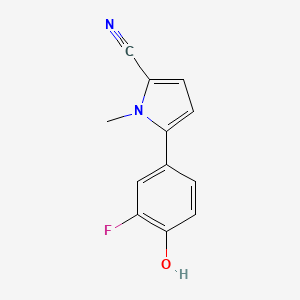
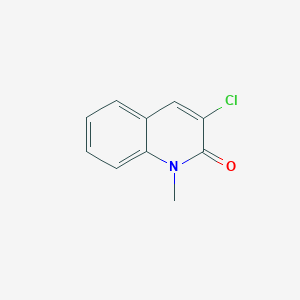
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
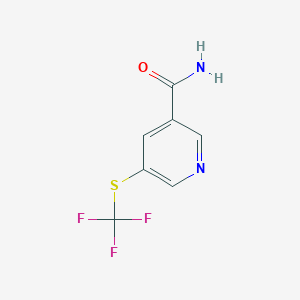
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
